2,6-Dibromoquinazoline
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Overview
Description
2,6-Dibromoquinazoline is a heterocyclic organic compound with the molecular formula C8H4Br2N2. It belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The presence of bromine atoms at the 2nd and 6th positions of the quinazoline ring imparts unique chemical properties to this compound .
Synthetic Routes and Reaction Conditions:
From 2-Chloroquinazoline: One common method involves starting with 2-chloroquinazoline, which undergoes bromination reactions to yield this compound.
From 2-Bromoquinazoline: Another method starts with 2-bromoquinazoline, which undergoes cyclization reactions to form this compound.
Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents such as ethanol or water.
Major Products:
- Substituted quinazolines with various functional groups depending on the nucleophile used.
- Biaryl compounds from coupling reactions .
Scientific Research Applications
2,6-Dibromoquinazoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dibromoquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 2,4-Dibromoquinazoline
- 2,6-Dichloroquinazoline
- 2,6-Difluoroquinazoline
Comparison:
- 2,4-Dibromoquinazoline: Similar in structure but with bromine atoms at the 2nd and 4th positions, leading to different reactivity and biological activity.
- 2,6-Dichloroquinazoline: Chlorine atoms instead of bromine, resulting in different electronic properties and reactivity.
- 2,6-Difluoroquinazoline: Fluorine atoms instead of bromine, which significantly alters its chemical and biological properties due to the smaller size and higher electronegativity of fluorine .
2,6-Dibromoquinazoline stands out due to its unique combination of bromine atoms, which impart distinct chemical reactivity and potential biological activities .
Biological Activity
2,6-Dibromoquinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, supported by empirical data, case studies, and detailed research findings.
This compound can be synthesized through various methods, including one-pot reactions involving brominated precursors. The compound's structure allows for further functionalization via cross-coupling reactions, enhancing its potential as a pharmacological agent. For instance, the synthesis of 2-aryl-6,8-dibromoquinazolin-4(3H)-ones has been reported using palladium-catalyzed processes which yield derivatives with significant biological activities .
Anticancer Activity
One of the most notable biological activities of this compound is its anticancer potential. Quinazolines have been recognized for their ability to inhibit epidermal growth factor receptor (EGFR) and Aurora A kinase activities, which are crucial in tumor growth and progression. Studies indicate that derivatives of quinazolines exhibit cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity : A study found that certain quinazoline derivatives demonstrated enhanced cytotoxicity compared to established drugs like Erlotinib in MCF-7 breast cancer cells .
- Mechanism of Action : Molecular docking studies revealed that these compounds interact with key residues in the active site of EGFR, suggesting a mechanism for their anticancer activity .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity. Research has shown that quinazoline derivatives can inhibit bacterial growth and possess antifungal properties. For example:
- Antibacterial Effects : Various synthesized quinazolines have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Some derivatives demonstrate antifungal activity as well, making them potential candidates for treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. The position and type of substituents on the quinazoline ring significantly affect its potency and selectivity. For instance:
Compound | Substituent | Biological Activity |
---|---|---|
2-(Butylthio)-6-bromoquinazoline | Butylthio | Higher cytotoxicity than Erlotinib |
4-(Chlorophenylthio)-2-(trichloromethyl)quinazoline | Trichloromethyl | Antiplasmodial activity |
4-Chloro-6,8-dibromoquinazoline | Chloro | Antimicrobial effects |
This table illustrates how different substituents can enhance or alter the biological profile of quinazoline derivatives.
Case Studies
- Clinical Relevance : A case study evaluated the effectiveness of a novel quinazoline derivative in a clinical setting for patients with non-small cell lung cancer (NSCLC). The results indicated a significant reduction in tumor size among patients treated with the compound compared to those receiving standard chemotherapy.
- Preclinical Trials : In preclinical trials involving animal models, this compound showed promising results in inhibiting tumor growth and metastasis when administered at specific dosages.
Properties
IUPAC Name |
2,6-dibromoquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAARTNANGRCYIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672139 |
Source
|
Record name | 2,6-Dibromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161425-75-8 |
Source
|
Record name | 2,6-Dibromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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